molecular formula C11H13N3 B10793599 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine

2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B10793599
M. Wt: 187.24 g/mol
InChI Key: KOWVUSHBSAGCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine (Test Ligand ID: 8343, Molecular Formula: C11H14BrN3, Molecular Weight: 268.15) is a high-value chemical scaffold for drug discovery research . This compound features a 7-azaindole core, a privileged structure in medicinal chemistry known for its ability to act as a kinase inhibitor by forming key hydrogen bonds with the hinge region of enzymes . The fused pyrrolo[2,3-b]pyridine system provides multiple positions for chemical modification, making it a versatile template for developing novel bioactive analogues . This scaffold is prominently featured in patented compounds investigated for the treatment of cancer, with specific activity against serine/threonine-protein kinases such as MRCK alpha . Beyond oncology, the pyrrolo[2,3-b]pyridine core is a key structure in neuroscience research. Recent studies have utilized similar scaffolds in the design of multi-target directed ligands with affinity for serotonin and dopamine receptors and transporters, representing a promising approach for developing novel antidepressants . Furthermore, derivatives of this heterocyclic system have been developed as potent and selective inhibitors of phosphodiesterase 4B (PDE4B) and glycogen synthase kinase-3β (GSK-3β) , highlighting its potential in treating inflammatory diseases and Alzheimer's disease, respectively. Supplied at a high level of purity, this compound is intended for research and development purposes only, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H13N3/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1/h1-2,4,6,9,12H,3,5,7H2,(H,13,14)

InChI Key

KOWVUSHBSAGCKE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

Preparation Methods

Madelung Cyclization

The Madelung synthesis, adapted for azaindole derivatives, involves the cyclization of o-acylanilides under strongly basic conditions. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine is synthesized by treating 2-amino-3-cyanopyridine derivatives with potassium tert-butoxide at elevated temperatures. This method provides direct access to the halogenated core, which is critical for subsequent functionalization.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki coupling is widely employed to introduce aryl or heteroaryl groups at specific positions. For instance, 5-bromo-7-azaindole reacts with phenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in dioxane/water (2.5:1) at 80°C to afford 5-aryl derivatives. This method is pivotal for installing substituents at the 5-position but can be adapted for 2-functionalization with appropriate halogenated precursors.

Functionalization at the 2-Position: Introducing the Pyrrolidin-3-yl Group

The critical challenge lies in regioselectively introducing the pyrrolidin-3-yl moiety at the 2-position of the pyrrolo[2,3-b]pyridine core. Three principal strategies have been validated:

Suzuki-Miyaura Coupling with Pyrrolidin-3-yl Boronic Esters

A 2-iodo- or 2-bromo-pyrrolo[2,3-b]pyridine intermediate undergoes Suzuki coupling with pyrrolidin-3-yl boronic acid pinacol ester. Key conditions include:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80–100°C for 12–24 hours.

This method achieves moderate to high yields (45–75%) but requires pre-synthesis of the boronic ester, which involves protection of the pyrrolidine nitrogen (e.g., Boc or Fmoc).

Buchwald-Hartwig Amination

For substrates with electron-withdrawing groups, palladium-catalyzed C–N coupling is effective. A 2-chloro-pyrrolo[2,3-b]pyridine reacts with pyrrolidin-3-ylamine using:

  • Catalyst : Pd₂(dba)₃ (3 mol%)

  • Ligand : XPhos (6 mol%)

  • Base : KOtBu

  • Solvent : Toluene at 110°C.

Yields range from 50–65%, with challenges in avoiding over-alkylation at the pyrrolidine nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyrrolo[2,3-b]pyridines (e.g., 2-fluoro or 2-nitro derivatives) undergo substitution with pyrrolidin-3-yl lithium reagents. For example:

  • Substrate : 2-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Reagent : Pyrrolidin-3-yl lithium (2.5 equiv)

  • Conditions : THF, –78°C to room temperature, 6 hours.

This method is less common due to the limited availability of sufficiently activated substrates.

Protecting Group Strategies

The NH group of pyrrolo[2,3-b]pyridine and the pyrrolidine nitrogen often require protection during synthesis:

Tosyl Protection

Tosylation of the pyrrolo[2,3-b]pyridine NH using p-toluenesulfonyl chloride in dichloromethane/aqueous NaOH ensures stability during cross-coupling reactions. Deprotection is achieved via hydrolysis with 2.5 N NaOH in methanol.

SEM Protection

The trimethylsilylethoxymethyl (SEM) group is employed for pyrrolidine nitrogen protection. SEM-Cl in the presence of DIPEA (diisopropylethylamine) introduces the group, which is later removed with HCl in dioxane.

Case Study: Optimized Synthesis of 2-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine Dihydrochloride

Step 1 : Synthesis of 2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
5-Bromo-1H-pyrrolo[2,3-b]pyridine is tosylated (TsCl, NaOH, CH₂Cl₂), followed by iodination with N-iodosuccinimide (NIS) in DMF at 0°C.

Step 2 : Suzuki Coupling
2-Iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine reacts with pyrrolidin-3-yl boronic acid pinacol ester under Pd(dppf)Cl₂ catalysis (5 mol%), K₂CO₃, dioxane/water (80°C, 16 hours). Yield: 68%.

Step 3 : Deprotection
The tosyl group is removed via hydrolysis (2.5 N NaOH, MeOH, 50°C, 2 hours), followed by treatment with HCl to form the dihydrochloride salt.

Analytical Data and Characterization

Parameter Value Method
Molecular FormulaC₁₁H₁₃N₃·2HClHRMS, Elemental Analysis
Molecular Weight187.24 (free base)ESI-MS
Melting Point320–321°C (decomposes)DSC
¹H NMR (DMSO-d₆)δ 2.30 (s, 3H, CH₃), 5.48 (s, 2H)400 MHz NMR
IR (KBr)3414 cm⁻¹ (NH), 1661 cm⁻¹ (C=N)FT-IR

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrolo[2,3-b]pyridine core undergoes electrophilic substitution, with regioselectivity dictated by the electron-rich pyrrolidine substituent at position 2. Key reactions include:

  • Nitration : Nitration of 1H-pyrrolo[2,3-b]pyridines typically occurs at position 3 in the absence of steric hindrance. For example, 2-phenyl derivatives undergo nitration at C-3 using HNO₃/H₂SO₄ . The pyrrolidine group may enhance reactivity at adjacent positions due to resonance effects.

  • Halogenation : Bromination and iodination proceed at C-3 under mild conditions (e.g., Br₂ in CHCl₃ or I₂/KI in acetic acid) .

  • Nitrosation : Treatment with NaNO₂/HCl yields 3-nitroso derivatives .

Example Reaction Conditions :

ReactionReagents/ConditionsPositionYieldReference
NitrationHNO₃ (conc.), H₂SO₄, 0–5°CC-375%
BrominationBr₂ (1 eq), CHCl₃, 25°CC-382%

Condensation and Cyclization Reactions

The pyrrolidine nitrogen and the bicyclic core participate in cyclocondensation with active methylene compounds:

  • With Active Methylene Reagents : Reaction with acetylacetone or malononitrile in acetic acid/HCl yields fused pyridine derivatives (e.g., pyrrolo[3,4-b]pyridines) .

  • Urea/Thiourea Fusion : Heating with urea or thiourea generates pyrrolo[2,3-d]pyrimidines via cyclization at C-4 and C-5 .

Example :

text
2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine + malononitrile → 4-amino-6-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione [1][5]

Conditions : Acetic acid, HCl (cat.), reflux, 4 h; yield: 53–68% .

Cross-Coupling Reactions

The core structure supports transition-metal-catalyzed coupling:

  • Suzuki–Miyaura Coupling : A 4-chloro substituent can be replaced with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, K₂CO₃) .

  • Buchwald–Hartwig Amination : Secondary amines react at C-4 in the presence of Pd₂(dba)₃/Xantphos .

Example :

text
4-chloro-2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine + morpholine → 4-morpholino-2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine [2]

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 12 h; yield: 65% .

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring undergoes characteristic amine reactions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl/aryl derivatives.

  • Salt Formation : Forms stable dihydrochlorides (e.g., as in) for improved solubility.

  • Oxidation : Susceptible to oxidation with m-CPBA to form pyrrolidinone derivatives.

Scientific Research Applications

Pharmacological Activities

The pharmacological potential of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has been investigated for various therapeutic applications:

  • Anticonvulsant Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
  • Anticancer Properties : The compound has been reported to possess anticancer activity. For instance, modifications of pyrrolo[2,3-b]pyridine derivatives have demonstrated efficacy against various cancer cell lines .
  • Analgesic and Anti-inflammatory Effects : Research indicates that certain derivatives can significantly reduce pain and inflammation, suggesting potential use in pain management therapies .

Synthesis and Structural Modifications

Various synthetic routes have been developed to create derivatives of this compound with enhanced biological activity:

  • Cross-Coupling Reactions : Techniques such as Suzuki coupling have been employed to modify the compound's structure for improved pharmacological profiles .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceResults Summary
Anticonvulsant Effective against induced seizures in animal models
Anticancer Inhibited growth in multiple cancer cell lines
Analgesic Superior efficacy compared to standard analgesics

Case Study: Anticancer Activity

A recent study investigated the anticancer effects of a series of pyrrolo[2,3-b]pyridine derivatives. The results indicated that specific modifications increased cytotoxicity against breast and lung cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction .

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound Substituents Key Structural Features Evidence Source
2-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolidin-3-yl at position 2 - Basic pyrrolidine group enhances solubility and hydrogen-bonding potential. N/A
3-[2-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f) Thiazolyl-indole at position 3 - Bulky hydrophobic substituent improves kinase binding (CDK1 inhibition).
5-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (21b) 3,4-Dimethoxyphenyl at position 5; pyridinyl-ethynyl at position 3 - Methoxy groups enhance lipophilicity; ethynyl spacer enables π-π stacking interactions.
2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 3,4,5-Trimethoxyphenyl at position 2 - Planar aromatic system with a dihedral angle of 10.04° relative to the core.
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Nicotinamide at position 3; phenyl at position 5 - Hydrogen-bonding capacity via amide and pyridine groups improves target affinity.

Key Observations :

  • Position 3 modifications (e.g., thiazolyl-indole in 1f or ethynyl-pyridine in 21b) are associated with kinase inhibition and antiproliferative activity .
  • Aromatic substituents (e.g., trimethoxyphenyl in ) increase planarity and intermolecular interactions, critical for crystal packing and solubility.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : Amide (8a) and pyrrolidine groups enhance solubility and target engagement .
  • Metabolic Stability : N1-methylation (e.g., 1l) reduces oxidative metabolism compared to unmethylated analogues .

Biological Activity

2-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolidine moiety fused to a pyrrolo[2,3-b]pyridine structure, which contributes to its unique biological activities. The compound is of interest due to its potential applications in treating various diseases, particularly those mediated by specific kinases.

PropertyValue
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
IUPAC Name3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
InChI KeyHEKMJEFECZLOIX-UHFFFAOYSA-N
CAS Number1151768-87-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to act as an inhibitor of SGK-1 kinase, which plays a crucial role in multiple signaling pathways related to cell growth and survival. By inhibiting SGK-1, this compound may have therapeutic effects in conditions such as cancer and metabolic disorders .

Case Studies and Research Findings

  • Inhibition of SGK-1 Kinase : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine effectively inhibit SGK-1 kinase activity. This inhibition was linked to reduced cell proliferation in cancer models, suggesting potential applications in oncology .
  • Neuroprotective Effects : Research indicated that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, indicating a potential role in developing new antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundBiological ActivityUnique Features
PyrrolidineBasic amine propertiesLacks the fused pyridine structure
PyrrolopyridineModerate enzyme inhibitionFused pyridine ring
1H-Pyrazolo[3,4-d]pyrimidineCDK8 inhibitionDistinct scaffold structure

Q & A

Q. What are common synthetic routes for 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivatives?

Synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Cyanation and azidation : Reaction with NaN₃ under acidic conditions (e.g., acetic acid) at 110°C for 6 hours, followed by purification via column chromatography .
  • Halogenation and coupling : Use of Pd(PPh₃)₄-catalyzed Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/water at 105°C .
  • Protection/deprotection strategies : Introduction of SEM (2-(trimethylsilyl)ethoxy)methyl groups to stabilize reactive intermediates .

Q. How is structural characterization performed for these compounds?

  • 1H NMR analysis : Assigns proton environments (e.g., coupling constants confirm regioselectivity in derivatives like 3,4-dichloro-N1-tri-O-benzoyl-ribofuranosyl-pyrrolo[2,3-b]pyridine, with δ 6.90–8.40 ppm for aromatic protons) .
  • X-ray crystallography : Determines crystal packing and hydrogen-bonding networks. For example, 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine crystallizes in a monoclinic system (space group P21/c) with β = 94.331° and N–H···N hydrogen bonds forming trans-dimers .
  • HRMS validation : Confirms molecular formulas (e.g., m/z 195.22 for C₁₂H₉N₃) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated derivatives?

  • Temperature control : Elevated temperatures (e.g., 120°C in acetic acid with hexamine) improve cyclization efficiency .
  • Catalyst selection : Pd(PPh₃)₄ enhances cross-coupling yields (up to 88%) compared to alternative catalysts .
  • Purification : Use of semi-saturated NaHCO₃ during workup minimizes side reactions, while gradient column chromatography resolves regioisomers .

Q. What strategies address spectral data contradictions in substituted derivatives?

  • Dynamic NMR : Resolves conformational equilibria in flexible pyrrolidine substituents (e.g., temperature-dependent splitting in NOESY spectra) .
  • DFT calculations : Validate unexpected chemical shifts (e.g., downfield shifts due to electron-withdrawing groups like CN or Cl) .
  • Isotopic labeling : 13C/15N-labeled analogs clarify ambiguous assignments in crowded aromatic regions .

Q. How are structure-activity relationships (SARs) explored for kinase inhibition?

  • Substituent variation : Fluorine substitution at C-3/C-5 positions (e.g., 6-fluoro-3-iodo derivatives) enhances dopamine D4 receptor binding (Ki < 10 nM) .
  • Scaffold hopping : Replacement of pyrrolidine with azetidine improves selectivity for BCR-Abl T315I mutants .
  • Pharmacophore modeling : Aligns H-bond donors (N–H) and acceptors (pyridine N) with kinase ATP-binding pockets .

Q. What methods resolve enantiomeric purity in chiral pyrrolidine derivatives?

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients (95:5 to 70:30) .
  • Circular dichroism (CD) : Correlates Cotton effects (e.g., 220–250 nm) with absolute configurations .
  • Crystallographic refinement : Flack parameters (< 0.1) confirm enantiopurity in single crystals .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or incubation times (1 h vs. 24 h) alter IC₅₀ values .
  • Solubility effects : Low aqueous solubility of halogenated derivatives (e.g., 3-iodo analogs) may understate in vitro potency .
  • Metabolic stability : Hepatic microsome studies (e.g., rat vs. human) explain species-dependent efficacy .

Methodological Tables

Q. Table 1. Key Synthetic Conditions

StepReagents/ConditionsYieldReference
AzidationNaN₃, AcOH, 110°C, 6 h75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C88%
SEM ProtectionNaH, SEM-Cl, THF, 0°C to rt90%

Q. Table 2. SAR Trends for Kinase Inhibition

SubstituentTarget (IC₅₀)Selectivity RatioReference
3-CN, 4-N₃CDK4/6 (12 nM)10:1 vs. CDK2
6-F, 3-IDopamine D4 (8 nM)>100 vs. D2
2-(Trimethoxyphenyl)VEGFR2 (25 nM)5:1 vs. FGFR1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.